molecular formula C21H20N6O2 B10988673 N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide

カタログ番号: B10988673
分子量: 388.4 g/mol
InChIキー: JQVLATWWYCVFKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a methoxyphenyl-tetrazole moiety and a phenyl-pyrrole group. The tetrazole ring (2H-tetrazol-5-yl) acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting serotonin (5-HT) receptors or enzymes where tetrazole-containing analogs have shown activity, such as anticonvulsants or antipsychotics .

特性

分子式

C21H20N6O2

分子量

388.4 g/mol

IUPAC名

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C21H20N6O2/c1-29-19-10-9-16(13-17(19)21-23-25-26-24-21)22-20(28)14-18(27-11-5-6-12-27)15-7-3-2-4-8-15/h2-13,18H,14H2,1H3,(H,22,28)(H,23,24,25,26)

InChIキー

JQVLATWWYCVFKF-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C(C=C1)NC(=O)CC(C2=CC=CC=C2)N3C=CC=C3)C4=NNN=N4

製品の起源

United States

準備方法

Tetrazole Ring Formation via [2+3] Cycloaddition

The tetrazole group is often introduced through a Huisgen cycloaddition between nitriles and sodium azide. For example:

  • Step 1 : 3-Nitro-4-methoxybenzonitrile is reacted with sodium azide and ammonium chloride in DMF at 100°C for 24 hours to yield 5-(4-methoxy-3-nitrophenyl)-1H-tetrazole.

  • Step 2 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling subsequent amide coupling.

Amide Bond Formation

The propanamide linker is introduced via reaction of 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid with the tetrazole-containing aniline derivative:

  • Conditions : EDCl/HOBt in DMF at 0–25°C.

  • Yield : 68–72% after purification by column chromatography.

One-Pot Suzuki-Hydrogenolysis Protocol

A streamlined approach combines Suzuki-Miyaura coupling and hydrogenolysis in a single pot, minimizing purification steps:

Step Reagents/Conditions Purpose
Suzuki Coupling5-Bromotetrazole, aryl boronic acid, XPhos Pd G3, Cs₂CO₃, toluene/H₂O, 100°C, 4 hAttach aryl groups to tetrazole core
HydrogenolysisEthanol, H₂ (1 atm), Pd/C, 40°C, 18 hReduce intermediates to final product
Overall Yield 50–65%

This method is advantageous for scalability, with reported yields exceeding 50% on a 6 mmol scale.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated reactions are critical for introducing the pyrrole and phenyl groups:

Buchwald-Hartwig Amination

  • Substrates : 3-Bromo-N-(4-methoxy-3-(2H-tetrazol-5-yl)phenyl)propanamide and 1H-pyrrole.

  • Catalyst : Pd(OAc)₂/XPhos, K₃PO₄, toluene, 110°C, 12 h.

  • Yield : 48–55%.

Direct Arylation of Pyrrole

  • Conditions : PdCl₂(PPh₃)₂, CuI, Cs₂CO₃, DMF, 80°C, 8 h.

  • Yield : 63–67%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Multi-Step SynthesisHigh purity; modularityLabor-intensive; low atom economy50–72%
One-Pot Suzuki-HydrogenolysisScalable; reduced purification stepsSensitive to oxygen/ moisture50–65%
Palladium-Catalyzed CouplingEfficient C–N/C–C bond formationRequires expensive catalysts48–67%

Optimization Strategies

Solvent Effects

  • DMF vs. Toluene : DMF improves solubility of polar intermediates but may lead to side reactions. Toluene is preferred for Pd-catalyzed steps.

Catalytic Systems

  • XPhos Pd G3 : Superior for Suzuki coupling (TOF > 500 h⁻¹).

  • Pd/C : Cost-effective for hydrogenolysis but requires strict temperature control.

Temperature Control

  • Cycloaddition : 100°C optimal for tetrazole formation; higher temperatures degrade azide intermediates.

  • Amination : 110°C ensures complete conversion without pyrrole decomposition .

化学反応の分析

科学研究における用途

N-[4-メトキシ-3-(2H-テトラゾール-5-イル)フェニル]-3-フェニル-3-(1H-ピロール-1-イル)プロパンアミドは、いくつかの科学研究で用途があります。

科学的研究の応用

Biological Activities

Preliminary studies indicate that N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide may possess several significant biological activities:

  • Antimicrobial Activity : The presence of the tetrazole group is known to enhance antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens.
  • Anticancer Potential : The structural similarities with other known anticancer agents suggest that this compound may inhibit cancer cell proliferation. For instance, analogues of pyrrole derivatives have been documented to exhibit cytotoxic effects against cancer cell lines.
  • Neuroactive Properties : The pyrrole moiety is often associated with neuroactive compounds, indicating potential applications in treating neurological disorders.

Synthesis Methodologies

Several synthetic pathways can be employed to produce N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide:

  • Amide Bond Formation : Utilizing coupling reactions between carboxylic acids and amines.
  • Substitution Reactions : Modifying the aromatic rings through electrophilic substitution to introduce functional groups.
  • Cyclization Reactions : Involving the formation of the pyrrole ring from appropriate precursors.

These methodologies not only facilitate the synthesis of the target compound but also allow for the exploration of structural modifications that could enhance its biological efficacy.

Case Studies and Research Findings

Research studies have demonstrated the efficacy of similar compounds in various therapeutic contexts:

  • Anticonvulsant Activity : Compounds structurally related to tetrazoles have shown significant anticonvulsant properties in animal models, indicating potential applications in epilepsy treatment.
  • Anti-inflammatory Effects : Certain derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes, suggesting a role in pain management and inflammation reduction.
  • Cancer Cell Migration Inhibition : Recent studies have highlighted the ability of related compounds to inhibit cancer cell migration through mechanisms involving DNAJA1 and mutant p53 pathways, showcasing their potential in cancer therapy .

作用機序

類似化合物の比較

独自性

N-[4-メトキシ-3-(2H-テトラゾール-5-イル)フェニル]-3-フェニル-3-(1H-ピロール-1-イル)プロパンアミドは、テトラゾール環とピロール環が1つの分子に結合していること、さらにメトキシ基が存在することによって独特です。 このユニークな構造は、他の類似の化合物には見られない特定の化学的および生物学的特性を与えます.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features

Target Compound:
  • Core structure : Propanamide.
  • Substituents :
    • Aryl group : 4-Methoxy-3-(2H-tetrazol-5-yl)phenyl.
    • Side chain : 3-Phenyl-3-(1H-pyrrol-1-yl).
Analog 1: N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
  • Core structure : Propanamide.
  • Substituents :
    • Aryl group : 4-Ethoxyphenyl (vs. methoxy in the target).
    • Tetrazole position : At position 2 of the propanamide chain (vs. position 3 in the target).
Analog 2: SB-258510 ()
  • Core structure : Benzo[b]thiophene-sulphonamide.
  • Substituents :
    • 4-Methoxy-3-(4-methylpiperazinyl)phenyl.
    • 5-Chloro-3-methylbenzo[b]thiophene.
  • Key difference : Sulphonamide backbone and piperazinyl group enhance 5-HT6 receptor affinity .
Analog 3: 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
  • Core structure : Pyrazole-carbothioamide.
  • Substituents :
    • Fluorophenyl and triazole groups.
  • Key difference : Triazole and fluorophenyl groups may confer distinct selectivity for kinase or GABA receptors .

Pharmacological and Physicochemical Data

Parameter Target Compound Analog 1 () SB-258510 () Analog 3 ()
Molecular Weight ~443.45 g/mol (estimated) ~425.47 g/mol 513.45 g/mol ~450.52 g/mol
Key Functional Groups Tetrazole, methoxy, pyrrole Tetrazole, ethoxy, methoxy Sulphonamide, piperazinyl Triazole, fluorophenyl
Receptor Affinity Hypothesized 5-HT modulation Not reported 5-HT6 (Ki = 2.3 nM) Not reported
Solubility (LogP) Estimated ~3.1 (moderate lipophilicity) Higher LogP due to ethoxy LogP = 2.8 (balanced solubility) LogP = 3.5 (highly lipophilic)

Research Findings

  • Tetrazole vs. Carboxylic Acid : The tetrazole group in the target compound and Analog 1 improves metabolic stability compared to carboxylic acid analogs, reducing susceptibility to esterase-mediated hydrolysis .
  • Methoxy vs. Ethoxy : The methoxy group in the target compound may enhance aqueous solubility compared to Analog 1’s ethoxy substituent, which increases lipophilicity and tissue penetration .
  • Pyrrole vs. Piperazinyl : The pyrrole moiety in the target compound likely engages in hydrophobic interactions, whereas SB-258510’s piperazinyl group facilitates hydrogen bonding, explaining its high 5-HT6 affinity .
  • Triazole in Analog 3 : The triazole ring may confer resistance to oxidative metabolism, extending half-life in vivo compared to tetrazole-containing analogs .

生物活性

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide, a compound featuring a tetrazole moiety, has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to elucidate its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula:

C15H16N6OC_{15}H_{16}N_{6}O

It has a molecular weight of approximately 304.32 g/mol. The presence of the tetrazole ring is significant as it often correlates with diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing tetrazole groups exhibit a range of biological activities, including:

  • Antimicrobial Activity : Tetrazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest that tetrazole-containing compounds can inhibit cancer cell proliferation.
  • Analgesic Effects : Certain derivatives have been predicted to exhibit analgesic properties based on computational models.

Table 1: Biological Activities of Related Tetrazole Compounds

Compound NameActivity TypeReference
3-(5-Phenyl-2H-tetrazol-2-yl)pyridineAnalgesic
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)...Anticonvulsant
2H-tetrazole derivativesAntimicrobial
Thiazole-integrated tetrazolesAntitumor

Case Study 1: Analgesic Activity

A study using the PASS (Prediction of Activity Spectra for Substances) software indicated that a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, exhibited an approximately 80% probability of analgesic activity. This suggests that similar structures may possess significant pain-relieving properties, warranting further investigation into N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide for its analgesic potential .

Case Study 2: Antitumor Activity

Research on thiazole-bearing molecules demonstrated notable anticancer effects, with specific structures yielding IC50 values comparable to established chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis indicated that modifications to the phenyl ring directly influenced cytotoxicity . This underscores the potential for N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide to similarly impact cancer cell lines.

The biological activity of tetrazole-containing compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, the inhibition of phospholipase D and modulation of nicotinic receptors have been documented for related compounds . Understanding these mechanisms can aid in predicting the activity of N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide.

Q & A

Q. Key Conditions :

Step Optimal Conditions Yield Impact
Tetrazole Formation80–100°C, DMF solvent, 12–24 hExcess NaN₃ improves yield
Amide CouplingRoom temperature, DCM, 4Å molecular sievesDry conditions prevent hydrolysis
PurificationReverse-phase HPLC (C18 column, acetonitrile/water gradient)Removes unreacted intermediates

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms aromatic substitution patterns (e.g., methoxy at δ 3.8 ppm, pyrrole protons at δ 6.2–6.8 ppm) and amide bond formation (NH resonance at δ 8.3 ppm) .
  • IR Spectroscopy : Detects tetrazole ring vibrations (1350–1450 cm⁻¹) and amide C=O stretches (1650–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 445.1782) and fragments corresponding to the tetrazole and pyrrole moieties .
  • X-ray Crystallography : Resolves stereochemistry and confirms dihedral angles between aromatic rings (e.g., 16.8° between methoxyphenyl and tetrazole groups) .

Advanced: How can researchers address discrepancies in reported biological activities of this compound across different studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding) or incubation times. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
  • Impurity Profiles : HPLC-UV/MS quantification of by-products (e.g., de-methoxy analogs) ensures >95% purity .
  • Structural Analogues : Compare bioactivity of derivatives (Table 1) to identify substituent-specific effects .

Q. Table 1: Bioactivity of Structural Analogues

Substituent IC₅₀ (nM) for Target X Key Difference
4-Methoxy, Tetrazole12 ± 3Reference compound
4-Fluoro, Tetrazole45 ± 7Reduced H-bonding
4-tert-Butyl, Tetrazole120 ± 15Steric hindrance

Advanced: What strategies are employed to optimize the compound's pharmacokinetic properties while maintaining target affinity?

Methodological Answer:

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine at the 4-position) to reduce CYP450-mediated oxidation .
  • Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as a hydrochloride salt improves aqueous solubility .
  • Prodrug Design : Mask the tetrazole as a tert-butyl ester (hydrolyzed in vivo) to enhance oral bioavailability .

Q. Experimental Workflow :

In Silico Modeling : Predict LogP and solubility using tools like Schrödinger’s QikProp .

In Vitro Assays : Measure plasma protein binding (equilibrium dialysis) and microsomal stability .

In Vivo PK : Administer prodrug (10 mg/kg, oral) to rodents; quantify parent compound in plasma via LC-MS/MS .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action against a novel enzyme target?

Methodological Answer:

  • Target Validation : Use CRISPR-Cas9 knockout models to confirm phenotype rescue upon compound treatment .
  • Binding Studies :
    • Surface Plasmon Resonance (SPR) : Measure KD (e.g., 8.2 nM for enzyme Y) .
    • X-ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with tetrazole) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

Data Contradiction Example : If a study reports activation of Pathway A, but another shows inhibition:

  • Dose-Response Analysis : Test 0.1–100 µM to identify biphasic effects.
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out kinase cross-reactivity .

Basic: What in vitro assays are recommended for initial screening of this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., continuous monitoring of NADH depletion at 340 nm) .
  • Cell Viability : MTT assay (48 h incubation, IC₅₀ calculation via GraphPad Prism) .
  • Receptor Binding : Radioligand displacement (³H-labeled antagonist, filtration for separation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。